molecular formula C17H10O B145504 Benzanthrone CAS No. 82-05-3

Benzanthrone

Cat. No.: B145504
CAS No.: 82-05-3
M. Wt: 230.26 g/mol
InChI Key: HUKPVYBUJRAUAG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzanthrone (BZA) is a polycyclic aromatic hydrocarbon . It primarily interacts with the most lipophilic parts of tissues, namely, with the lipids of cell membranes . This interaction is due to the strong hydrophobicity of the this compound core, which consists of four fused aromatic rings .

Mode of Action

This compound’s interaction with its targets results in significant changes in the photophysical properties of the compound. The this compound core, consisting of four fused aromatic rings, has a strong hydrophobicity and primarily interacts with the most lipophilic parts of tissues, namely, with the lipids of cell membranes . This interaction is due to the strong hydrophobicity of the this compound core .

Biochemical Pathways

This compound dyes are a well-known class of fluorescent probes that emit in the spectral region from yellow-green to red-purple, depending on the dye structure . These compounds are of great interest for biomedical research and diagnostics due to their favorable spectral characteristics, such as large extinction coefficient, marked Stokes shift, negligible fluorescence in an aqueous phase, and the ability to intramolecular charge transfer (ICT) within the chromophoric system .

Pharmacokinetics

It is known that this compound is a yellow solid and is insoluble in water This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by its physical and chemical properties

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its interactions with cell membranes and its ability to act as a fluorescent probe . Its derivatives have been found to possess excellent photochemical properties . Moreover, this compound causes itching and burning sensations on exposed skin, together with erythema, dermatitis, and skin pigmentation .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. Its behavior was found to be dependent on the polarity of the medium, showing strong fluorescent solvatochromism arising from the donor–acceptor nature of the this compound carbonyl group and electron-rich substituted amino group . This suggests that the environment in which this compound is used can significantly impact its effectiveness and stability.

Chemical Reactions Analysis

Benzanthrone undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, glycerol, and various reducing agents like iron, zinc, and copper . Major products formed from these reactions include violanthrone and other this compound derivatives .

Comparison with Similar Compounds

Benzanthrone is often compared with other polycyclic aromatic hydrocarbons and anthraquinone derivatives. Similar compounds include:

This compound’s uniqueness lies in its versatile applications in both industrial and scientific research fields, particularly due to its excellent fluorescent and luminescent properties .

Properties

IUPAC Name

benzo[a]phenalen-7-one
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InChI

InChI=1S/C17H10O/c18-17-14-8-2-1-7-12(14)13-9-3-5-11-6-4-10-15(17)16(11)13/h1-10H
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InChI Key

HUKPVYBUJRAUAG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C2=O
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Molecular Formula

C17H10O
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DSSTOX Substance ID

DTXSID8052566
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Molecular Weight

230.26 g/mol
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Physical Description

Benzanthrone appears as yellow needles. (NTP, 1992), Pale yellow solid; [Merck Index] Light yellow powder; [Alfa Aesar MSDS]
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Solubility

@ 20 °C: 0.52 G IN 100 G GLACIAL ACETIC ACID, @ 20 °C: 1.61 G IN 100 G BENZENE, @ 20 °C: 2.05 G IN 100 G CHLOROBENZENE, SOL IN ALCOHOL & OTHER ORG SOLVENTS
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Vapor Pressure

1 mmHg at 437 °F ; 40 mmHg at 662.0 °F (NTP, 1992), 0.00000022 [mmHg]
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Color/Form

PALE YELLOW NEEDLES FROM XYLENE OR ALCOHOL

CAS No.

82-05-3
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Melting Point

338 °F (NTP, 1992), 170 °C
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Synthesis routes and methods I

Procedure details

208 g of anthraquinone are dissolved in 1,000 g of concentrated sulphuric acid at 80°-110°. 96 g of sodium hypophosphite, dissolved in 240 g of glycerol, are added to this solution in a manner such that a temperature of 100° C. can be maintained. The mixture is then heated to 120° C. and kept at this temperature for 3 hours. The melt is then poured into 3 l of water and the product which has precipitated is filtered off. It is washed with hot water until the runnings are almost colourless, the filter cake is then suspended in 1.5 l of water and the suspension is rendered weakly alkaline and boiled up. After renewed filtration of the product, washing with hot water and drying at 100° C., 200-225 g of 92-97% pure benzanthrone≈80-93% of theory result.
Quantity
208 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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96 g
Type
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Quantity
240 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 2 g amount of 3-aminobenzanthrone was dissolved in a mixture of 60 g of ice, 60 g of water and 15 ml of conc-sulfuric acid to obtain a solution. A solution of 2g of NaNO2 in 10 ml of water was gradually added to the solution. The mixture was stirred to react the components in order to obtain a diazonium salt of benzanthrone. The diazonium salt was gradually added to a solution of 5 g of KI in 10 ml of water and a small amount of copper powder was added to the solution. The mixture was heated to 80° C and reacted at 80° C for 1 hour and further at about 110° C for 1 hour. The resulting solid was extracted with hot benzene and treated with activated carbon and recrystallized from benzene whereby 3-iodobenzanthrone was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Name
ice
Quantity
60 g
Type
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Name
Quantity
60 g
Type
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[Compound]
Name
2g
Quantity
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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